![molecular formula C21H18N2O4S B2742570 2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide CAS No. 476368-11-3](/img/structure/B2742570.png)

2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

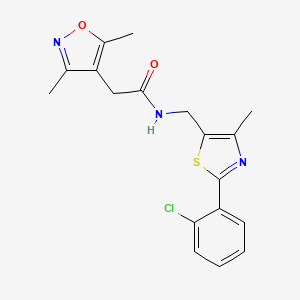

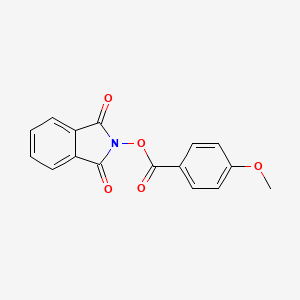

The compound “2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It has been synthesized and characterized by elemental analysis and various spectroscopic techniques .

Synthesis Analysis

The synthesis of this compound involves an expeditious process. The newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray crystallographic results . The compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Wissenschaftliche Forschungsanwendungen

Peroxisome Proliferator-Activated Receptor Gamma Agonists

Compounds structurally related to "2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide" have been studied for their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists, which have antidiabetic activity in rodent models of type 2 diabetes. Research suggests that modifications in the N-2-benzoylphenyl moiety of these compounds can maintain binding affinity to PPARgamma while varying their activity in cell-based functional assays. Such findings indicate potential applications in developing new treatments for metabolic disorders, including type 2 diabetes (Cobb et al., 1998).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from similar structures have shown significant anti-inflammatory and analgesic activities. Studies have demonstrated that these compounds inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), which are key enzymes in the inflammatory process. The research highlights the potential of these derivatives in developing new anti-inflammatory and analgesic medications, offering a promising route for therapeutic intervention in conditions characterized by inflammation and pain (Abu‐Hashem et al., 2020).

Hyperbranched Aromatic Polyimides

The synthesis and characterization of hyperbranched aromatic polyimides from precursors sharing similarities with the mentioned compound have been explored. These materials, known for their solubility in common organic solvents and thermal stability, suggest applications in advanced materials science, including coatings, films, and composites. The research into these polyimides could lead to the development of new materials with specialized properties, such as high thermal stability and solubility (Yamanaka et al., 2000).

Antimicrobial Evaluation and Docking Studies

Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties through docking studies. Such research sheds light on the potential for designing new antimicrobial agents that target specific bacterial proteins or enzymes, offering a pathway to overcoming antibiotic resistance. The identification and development of novel antimicrobial compounds are critical in addressing the global challenge of antibiotic-resistant infections (Talupur et al., 2021).

Wirkmechanismus

Target of Action

The compound “2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide” is primarily targeted towards cancer cells, including HeLa, A549, and MCF-7 cell lines . These cell lines are commonly used in cancer research and represent cervical, lung, and breast cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been shown to induce apoptosis, a form of programmed cell death, and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This means that the compound interferes with the cell cycle, preventing the cells from dividing and proliferating.

Biochemical Pathways

The arrest of the cell cycle in the S-phase and G2/M-phase also indicates an impact on DNA replication and mitosis .

Result of Action

The primary result of the compound’s action is the inhibition of growth in cancer cells. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This indicates that the compound is effective at relatively low concentrations.

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have potent growth inhibition properties against certain human cancer cell lines . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Preliminary studies suggest that it could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines

Eigenschaften

IUPAC Name |

2-benzamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-12-17(10-13-7-8-15-16(9-13)27-11-26-15)28-21(18(12)19(22)24)23-20(25)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H2,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVYLOYMGFEOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)